![molecular formula C10H9N3O3S B2564138 N-Furan-2-ylmethyl-N'-thiazol-2-yl-oxalamide CAS No. 205749-64-0](/img/structure/B2564138.png)
N-Furan-2-ylmethyl-N'-thiazol-2-yl-oxalamide
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Overview
Description
“N-Furan-2-ylmethyl-N’-thiazol-2-yl-oxalamide” is a chemical compound with the linear formula C10H9N3O3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of “N-Furan-2-ylmethyl-N’-thiazol-2-yl-oxalamide” is 251.266 . Detailed structural analysis such as NMR spectra or crystallography data is not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Furan-2-ylmethyl-N’-thiazol-2-yl-oxalamide” are not explicitly mentioned in the available resources. The compound has a molecular weight of 251.266 .Scientific Research Applications
Catalytic Activity in Organic Synthesis
N-Furan-2-ylmethyl-N'-thiazol-2-yl-oxalamide derivatives, like N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), have shown effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process is valuable for coupling a range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines, important in the synthesis of pharmaceutically relevant compounds (Bhunia, Kumar, & Ma, 2017).
Synthesis of Heterocyclic Compounds
Compounds like furan-2-carboxamide-bearing thiazole are synthesized and investigated for antimicrobial activity. These compounds exhibit good antimicrobial activity against various microorganisms, suggesting potential applications in pharmacology and medicine (Cakmak et al., 2022).
Development of Fluorescent Probes
Modified nucleoside analogues, where a heterocycle like furan is attached to nucleosides, are developed for use as responsive fluorescent probes in nucleic acids. Such compounds demonstrate significant potential in biochemical and medical research, especially in the study of DNA and RNA (Greco & Tor, 2007).
Pharmacological Applications
Furan and thiazole derivatives have been evaluated for their biological activities, including antimicrobial and anticancer properties. These compounds have shown potential in various medical applications, underlining the significance of these heterocyclic compounds in drug development (Patel & Shaikh, 2010).
Safety and Hazards
Mechanism of Action
Compounds with similar structures, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been studied for their potential as anticancer agents targeting the epidemal growth factor receptor (egfr) . These compounds have shown potent anticancer activities against EGFR high-expressed cancer cell lines and weak activities on EGFR low-expressed cell lines .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c14-8(12-6-7-2-1-4-16-7)9(15)13-10-11-3-5-17-10/h1-5H,6H2,(H,12,14)(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOIUKJBSQHYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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